Piperazinomycin is a lipophilic, antifungal antibiotic isolated from the fermentation broth of the actinobacterium Streptoverticillium olivoreticuli subsp. neoenacticus [1]. Its initial characterization revealed the following core properties:
| Characterization Aspect | Details |
|---|---|
| Producing Organism | Streptoverticillium olivoreticuli subsp. neoenacticus [1] |
| Molecular Formula | C~25~H~20~N~8~O~2~ [1] |
| Nature | Basic and lipophilic [1] |
| Isolation Methods | Extraction from mycelial cake with methanol; adsorption from broth onto Amberlite XAD-2 resin and elution with aqueous acetone [1] |
| Purification Methods | Column chromatography on Sephadex LH-20 and Sephadex G-15, followed by preparative thin-layer chromatography (TLC) on silica gel [1] |
| Primary Activity | Antifungal, particularly against yeasts and fungi like Trichophyton species [1] |
The original research outlines the key methodologies used for the isolation and purification of this compound. The workflow can be summarized as follows:
This compound isolation and purification workflow.
While the search results do not detail this compound's specific signaling pathway, they place it within a fascinating biosynthetic family. This compound is derived from a di-tyrosine piperazine precursor [2]. A key step in its biosynthesis involves a cytochrome P450 enzyme that creates a strained phenyl ether crosslink between the tyrosine-derived aromatic rings [2]. This places this compound in the same structural family as other strained peptide natural products like mycocyclosin and herquline A, whose biosynthetic pathways have been studied in more detail [2].
The piperazine ring, a core structural feature, is widely recognized in drug discovery for improving water solubility, oral bioavailability, and target affinity due to its two nitrogen atoms, which provide a large polar surface area and capacity for hydrogen bonding [3].
The initial biological evaluation identified its promising antifungal properties, summarized in the table below.
| Activity | Target Organisms | Notes |
|---|---|---|
| Antifungal & Anti-yeast | Fungi and yeasts [1] | Broad-spectrum activity against multiple species. |
| Potent Anti-Trichophyton | Trichophyton species [1] | Highlighted as a particularly sensitive target. |
The information available today is primarily from its initial 1982 discovery. Key areas for further research include:
The subspecies Streptoverticillium olivoreticuli subsp. neoenacticus (also referred to as Strain H 829-MY 10) is known for producing specific antifungal antibiotics [1] [2]. The table below summarizes the key products and their biological activities.
| Antibiotic Name | Producing Subspecies | Nature / Type | Primary Biological Activity |
|---|---|---|---|
| Neo-enactin [1] [2] | S. olivoreticuli subsp. neoenacticus | Basic antibiotic | Strong antifungal activity; potentiates (enhances) the effect of polyene antifungal antibiotics [1] [2]. |
| Piperazinomycin [3] | S. olivoreticuli subsp. neoenacticus | Basic, lipophilic antibiotic; molecular formula C₁₈H₂₀N₂O₂ [3] | Inhibitory activity against fungi and yeasts, particularly against Trichophyton species [3]. |
Based on the studies for neo-enactin and this compound, here is a detailed methodology for the fermentation and downstream processing.
1. Fermentation and Initial Harvest
2. Extraction and Purification The extraction protocols for both antibiotics share similarities, utilizing their basic nature. The following workflow integrates the methods for both compounds.
The table below provides a quantitative comparison of the specific techniques used in the two original studies.
| Process Step | Method for Neo-enactin [1] [2] | Method for this compound [3] |
|---|---|---|
| Mycelial Extraction | Extraction with Methanol [1] [2]. | Extraction with Methanol [3]. |
| Broth Filtrate Processing | Not detailed for the broth. | Adsorption on Amberlite XAD-2 resin, followed by elution with aqueous acetone [3]. |
| Alkaline Extraction | Extracted with Ethyl Acetate at alkaline pH [1] [2]. | Extracted with Methyl Isobutyl Ketone (MIBK) at alkaline pH [3]. |
| Purification | Partition chromatography on cellulose, eluted with ethyl acetate buffered at pH 8.0 [1] [2]. | Column chromatography on Sephadex LH-20 and Sephadex G-15, followed by preparative TLC on silica gel [3]. |
The piperazine ring is a privileged structure in drug design. Its physicochemical properties—such as improving water solubility, oral bioavailability, and providing multiple sites for hydrogen bonding—make it a valuable scaffold for developing pharmacologically active agents [1]. It is the third most common nitrogen heterocycle in FDA-approved drugs [2].
Piperazine hybrids are a prominent strategy in anticancer research. The following table summarizes key findings from recent studies on piperazine-based hybrids with demonstrated anticancer activity.
| Hybrid Compound | Core Findings & Proposed Mechanisms | Key Experimental Evidence | Citation |
|---|---|---|---|
| 4-(4-Benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitriles | Potent growth inhibition of renal cell carcinoma (UO-31). Putative binding to key oncogenic proteins. | NCI-60 screening, in silico Induced Fit Docking (IFD), Molecular Dynamics (MD) simulations. | [3] |
| Benzothiazole-Piperazine Derivatives | Cytotoxicity against A549 lung carcinoma and C6 glioma cells. Induction of apoptosis, caspase-3 activation, MMP-9 enzyme inhibition. | In vitro cytotoxicity assays, apoptosis analysis, caspase-3 activity assay, MMP-9 inhibition assay. | [4] |
| Quinoline-Based Piperazine Fluorinated Inhibitors | Low nanomolar inhibitory activity against Fibroblast Activation Protein (FAP). High selectivity and metabolic stability. | Enzymatic IC50 assays, selectivity panels, metabolic stability tests in liver microsomes. | [5] |
For researchers investigating piperazine-based compounds, here are detailed methodologies for key experiments cited in the recent literature.
This computational analysis is a critical first step to assess a compound's potential as a drug candidate.
These experiments determine a compound's ability to kill or inhibit the growth of cancer cells.
These protocols help elucidate the mechanism of cell death.
The diagram below illustrates a typical integrated protocol for evaluating a piperazine-based anticancer candidate, from initial design to mechanistic studies.
Based on the trends in the literature, the following approaches are at the forefront of piperazine research:
The table below summarizes the fundamental characteristics and antifungal activity of piperazinomycin as established in the original research.
| Property Category | Description |
|---|---|
| Producing Organism | Streptoverticillium olivoreticuli subsp. neoenacticus [1] |
| Molecular Formula | C~18~H~20~N~2~O~2~ (based on supplier data) [2] |
| Nature | Basic and lipophilic antibiotic [1] |
| Antifungal Activity | Shows inhibitory activity against fungi and yeasts [1]. |
| Primary Specificity | Especially active against Trichophyton species [1]. |
The initial isolation, purification, and characterization of this compound involved a multi-step process as outlined below [1].
While recent research on this compound itself is limited, its core structural motif—the piperazine ring—is extensively studied in modern drug discovery.
The following diagram illustrates the key stages involved in the original isolation, purification, and characterization of this compound.
Experimental workflow for this compound isolation and characterization.
The piperazine ring in this compound and related compounds contributes to biological activity through a mechanism that can be generalized as follows.
General mechanism of piperazine scaffold in biological activity.
The table below summarizes the fundamental technical characteristics of Piperazinomycin.
| Property | Description |
|---|---|
| Classification | Antifungal antibiotic [1] [2] [3] |
| Molecular Formula | C({18})H({20})N({2})O({2}) [2] [3] |
| Producing Microorganism | Streptoverticillium olivoreticuli subsp. neoenacticus [2] [3] |
| Nature | Basic and lipophilic [1] [2] [3] |
| Primary Activity | Inhibitory activity against fungi and yeasts, with particular efficacy against Trichophyton species [1] [2] [3] |
The original process for obtaining this compound from microbial fermentation involves a series of extraction and purification steps, detailed in the workflow below.
Diagram Caption: The experimental workflow for the fermentation, isolation, and purification of this compound [2] [3].
This compound research is part of a broader interest in piperazine-containing compounds for drug development.
This compound itself is a historical compound from the 1980s. Current scientific interest is less on the compound itself and more on:
Piperazinomycin is an antifungal antibiotic characterized as a basic and lipophilic compound, produced by the bacterium Streptoverticillium olivoreticuli subsp. neoenacticus [1] [2].
The table below summarizes its fundamental properties:
| Property | Description |
|---|---|
| Producing Microorganism | Streptoverticillium olivoreticuli subsp. neoenacticus [1] [2] |
| Molecular Formula | C~18~H~20~N~2~O~2~ [2] |
| Nature | Basic, Lipophilic [1] [2] |
| Antifungal Spectrum | Fungi and yeasts; particularly active against Trichophyton species [1] [2] |
The following workflow and methodology detail the process for obtaining this compound from the microbial culture.
Detailed Methodologies:
Step 1 & 2: Mycelia Extraction The mycelial cake, separated from the fermented broth, is extracted using methanol to solubilize the antibiotic [1] [2].
Step 3: Broth Filtration The filtered broth is processed via adsorption chromatography. The filtrate is passed through Amberlite XAD-2 resin, and the bound this compound is eluted using aqueous acetone [1] [2].
Step 4: Initial Purification The crude extracts from both pathways are combined and subjected to column chromatography. The first step typically uses Sephadex LH-20 for desalting and initial fractionation based on size exclusion and adsorption [1] [2].
Step 5: Final Purification Further purification is achieved by a second round of size-exclusion chromatography on Sephadex G-15, followed by a final polishing step using preparative thin-layer chromatography (TLC) on silica gel [1] [2].
A critical step in the process is the liquid-liquid extraction of the broth filtrate at alkaline pH using methyl isobutyl ketone (MIBK), which leverages the basic and lipophilic nature of this compound for effective separation from aqueous contaminants [1] [2].
The antifungal activity of this compound was evaluated against a panel of fungi and yeasts. The following table summarizes its notable biological profile:
| Assay Aspect | Findings for this compound |
|---|---|
| Antifungal Spectrum | Shows inhibitory activity against a range of fungi and yeasts [1] [2]. |
| Potency vs. Trichophyton | Exhibits particularly strong activity against fungi of the genus Trichophyton [1] [2]. |
While the original isolation was reported decades ago, the piperazine moiety remains a critical pharmacophore in modern drug discovery.
Objective: To isolate Piperazinomycin, a lipophilic, basic antifungal antibiotic, from the cultured broth of Streptoverticillium olivoreticuli subsp. neoenacticus using Amberlite XAD-2 resin [1] [2].
Background: this compound is an antifungal antibiotic characterized by its activity against fungi and yeasts, particularly Trichophyton species. Its molecular formula was determined to be C18H20N2O2 [1] [2]. The Amberlite XAD-2 resin serves as a crucial adsorbent for the initial recovery of the antibiotic from the aqueous fermentation broth, leveraging its macroporous, non-ionic structure to capture lipophilic molecules.
The following workflow outlines the key stages of this compound production, from fermentation to final purification. The Amberlite XAD-2 adsorption step is central to the initial isolation from the broth filtrate.
Fermentation and Initial Processing
Adsorption on Amberlite XAD-2
Elution
Further Purification
Alternative Extraction Method
The table below consolidates the quantitative and qualitative data for this compound from the search results.
| Property | Description / Value | Reference |
|---|---|---|
| Producing Strain | Streptoverticillium olivoreticuli subsp. neoenacticus | [1] [2] |
| Molecular Formula | C~18~H~20~N~2~O~2~ | [1] [2] |
| Nature | Basic, Lipophilic | [1] [2] |
| Primary Adsorbent | Amberlite XAD-2 | [1] [2] |
| Elution Solvent | Aqueous Acetone | [1] [2] |
| Alternative Solvent | Methyl Isobutyl Ketone (at alkaline pH) | [1] [2] |
| Purification Steps | Sephadex LH-20, Sephadex G-15, Prep. TLC (Silica Gel) | [1] [2] |
| Biological Activity | Antifungal, anti-yeast; particularly active against Trichophyton | [1] [2] |
This compound is a novel antifungal antibiotic initially isolated from the cultured broth of Streptoverticillium olivoreticuli subsp. neoenacticus in 1982. This compound exhibits significant inhibitory activity against fungi and yeasts, with particularly potent effects against Trichophyton species, while demonstrating no substantial antibacterial activity. The molecular structure of this compound is characterized by the formula C18H20N2O2 with a molecular weight of 296.36 g/mol, classified as a basic lipophilic compound that can be effectively extracted with methyl isobutyl ketone at alkaline pH conditions [1].
The unique chemical properties of this compound, including its piperazine-containing structure and antifungal specificity, make it a compound of significant interest in pharmaceutical development. The purification process outlined in these application notes leverages the molecular size exclusion and adsorption characteristics of Sephadex LH-20 and Sephadex G-15 to achieve high-purity isolates suitable for research and potential therapeutic applications. It is important to note that current regulatory guidelines specify that this compound products are "not for therapeutic use" and are intended for research purposes only [2].
The purification of this compound from fermentation broth involves a multi-step process that combines extraction and chromatographic techniques. The following diagram illustrates the complete workflow from initial fermentation to final purified compound:
This streamlined workflow demonstrates the sequential purification stages necessary to obtain pure this compound, with Sephadex LH-20 and G-15 chromatography representing critical intermediate steps that significantly enhance compound purity before the final preparative thin-layer chromatography.
Sephadex LH-20 is a hydroxypropyl-substituted cross-linked dextran gel that combines molecular sieving with partition chromatography and adsorption effects. Unlike its parent compound Sephadex G-25, Sephadex LH-20 is specifically engineered for organic solvent compatibility, making it particularly suitable for the purification of lipophilic compounds like this compound. The gel functions through a separation mechanism based on both molecular size exclusion and chemical interactions with the stationary phase, allowing for effective resolution of complex natural product mixtures [3]. The lipophilic character of Sephadex LH-20 enables it to effectively interact with the this compound molecule through hydrophobic interactions and hydrogen bonding, facilitating the separation of this antifungal antibiotic from closely related impurities in the crude extract.
Gel Swelling: Suspend an appropriate amount of Sephadex LH-20 in 100% methanol using a ratio of 1g of dry gel per 10-15mL of solvent. Allow the gel to swell for at least 3 hours at room temperature to achieve complete hydration and expansion. The swelling factor for Sephadex LH-20 in methanol is approximately 4.2 mL/g of dry gel [4].
Slurry Preparation: After swelling, prepare a 75:25 (v/v) slurry of settled medium to methanol. Decant any fine particles that remain suspended after the gel has settled to prevent column obstruction and ensure optimal flow characteristics [4].
Column Packing: Transfer the slurry to a solvent-resistant chromatography column in one continuous pour to minimize layering effects. Use a glass rod to guide the slurry into the column and reduce air bubble formation. Fill the column reservoir completely with methanol, seal it, and connect to a pump system. Pack the column at a linear flow rate of 300 cm/h until the bed reaches a constant height, indicating proper settling [4].
Adapter Placement: Once packed, carefully insert a wetted adapter into the column, ensuring no air bubbles are trapped beneath the mesh. Adjust the adapter O-ring to create a secure seal against the column wall while maintaining contact with the gel surface [4].
Sample Preparation: The crude this compound extract should be dissolved in a minimal volume of methanol (approximately 1-2% of the total column volume) and clarified through filtration or centrifugation to remove particulate matter that could compromise column integrity [4].
Equilibration: Before sample application, equilibrate the Sephadex LH-20 column with at least 2 column volumes of methanol until a stable baseline is achieved in the effluent [4].
Sample Loading: Apply the prepared sample to the top of the column bed, being careful not to disturb the gel surface. For optimal resolution, the sample volume should not exceed 1-2% of the total column volume [4].
Compound Elution: Elute this compound using methanol as the mobile phase at a controlled flow rate. Begin with a linear flow rate of approximately 1 cm/h to maximize resolution, then gradually increase if necessary. Monitor elution by UV detection at an appropriate wavelength based on the compound's chromophores [1] [4].
Fraction Collection: Collect eluate in small fractions (typically 2-5% of column volume each) and analyze by TLC or HPLC to identify those containing this compound. The antibiotic activity of fractions can be monitored using bioautography against susceptible fungal strains such as Trichophyton species [1].
Sephadex G-15 is a cross-linked dextran gel designed primarily for desalting operations and group separations of small molecules based on size exclusion principles. With an exclusion limit of approximately 1,500 Da, it is particularly suitable for the final purification stage of this compound (MW 296.36 Da) from lower molecular weight contaminants. The separation mechanism relies principally on molecular sieving, where molecules are distributed between the solvent outside the gel particles and the solvent within the gel pores according to their size and shape [1]. For this compound purification, Sephadex G-15 serves to remove residual salts, pigments, and other small molecule impurities that may persist after the initial Sephadex LH-20 chromatography, ultimately yielding a preparation of higher purity.
Gel Hydration: Suspend Sephadex G-15 in distilled water or an appropriate aqueous buffer (e.g, ammonium acetate) and allow to hydrate for at least 24 hours at room temperature, with occasional gentle stirring to ensure uniform swelling. The hydration factor for Sephadex G-15 is approximately 15-20 mL/g of dry gel.
Column Packing: Transfer the hydrated gel as a thick slurry to a suitable chromatography column. Allow the gel to settle under gravity flow, then connect the column to a buffer reservoir and continue packing until the bed height stabilizes. Ensure the column is properly packed without cracks or channels that could compromise separation efficiency.
Equilibration: Equilibrate the packed column with 2-3 bed volumes of the elution solvent (typically aqueous methanol or acetone) until the effluent pH and conductivity match the applied buffer.
Sample Preparation: Transfer the partially purified this compound from the Sephadex LH-20 step to a suitable solvent compatible with Sephadex G-15, typically using aqueous methanol or acetone. Concentrate the sample to minimize application volume while maintaining complete solubility.
Column Loading: Apply the sample to the pre-equilibrated Sephadex G-15 column, keeping the application volume between 2-5% of the total column volume for optimal resolution.
Fraction Elution: Elute with aqueous methanol (30-50%) or aqueous acetone (30-50%) at a controlled flow rate. The fractionation range of Sephadex G-15 for peptides and small organic molecules is typically up to 1,500 Da, making it well-suited for resolving this compound from lower molecular weight contaminants [1].
Fraction Analysis: Collect eluate fractions and monitor for this compound using analytical TLC with appropriate detection methods (UV, iodine vapor, or specific chromogenic sprays). Combine fractions containing pure this compound as determined by homogeneous spotting on TLC.
The choice of elution solvent significantly impacts the resolution achieved during both Sephadex LH-20 and G-15 chromatography. For Sephadex LH-20, methanol is typically employed as the primary solvent for this compound purification, though solvent systems such as dichloromethane-methanol mixtures may also be effective. When transferring Sephadex LH-20 between solvents of different polarities, particularly when moving from aqueous to organic solvents, it is essential to employ a graded series of solvent mixtures to prevent gel damage and maintain optimal separation performance. For instance, when transitioning from water to chloroform, intermediate steps using acetone as a transitional solvent are recommended to ensure efficient water replacement while maintaining gel integrity [4].
Sephadex LH-20 demonstrates excellent chemical stability across a wide range of organic solvents, including alcohols, acetone, chloroform, and dichloromethane. However, it is important to note that the gel is not stable under strongly acidic conditions (below pH 2) or in the presence of strong oxidizing agents. Similarly, Sephadex G-15, while stable in aqueous and polar organic environments, should be protected from extreme pH conditions that could hydrolyze the dextran matrix. For long-term storage of both media, dried material should be kept at 4°C to 30°C, while packed columns and used medium should be stored at 4°C to 8°C in the presence of a bacteriostatic agent such as 0.02% sodium azide to prevent microbial growth [4].
Table 1: Physicochemical Characteristics of this compound
| Property | Specification | Method/Reference |
|---|---|---|
| Molecular Formula | C18H20N2O2 | High-resolution MS [2] |
| Molecular Weight | 296.36 g/mol | Calculated [2] |
| CAS Registry Number | 83858-82-6 | Chemical Abstracts [2] |
| Appearance | Amorphous powder | Visual observation [2] |
| Melting Point | 102-104°C | Capillary method [2] |
| Boiling Point | 493.7°C at 760 mmHg | Estimated [2] |
| Density | 1.172 g/cm³ | Experimental [2] |
| Solubility | Soluble in methanol | [2] |
| IUPAC Name | (3S,6S)-13-oxa-4,20-diazatetracyclo[12.2.2.2³,⁶.1⁸,¹²]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol | Systematic nomenclature [2] |
| Canonical SMILES | C1C2CNC(CC3=CC(=C(C=C3)O)OC4=CC=C1C=C4)CN2 | [2] |
Table 2: Operational Parameters for Sephadex Chromatography Steps
| Parameter | Sephadex LH-20 | Sephadex G-15 |
|---|---|---|
| Separation Mechanism | Size exclusion + adsorption/partition | Primarily size exclusion |
| Exclusion Limit | ~4,000-5,000 Da (dextran) | ~1,500 Da |
| Sample Load | 1-2% of column volume | 2-5% of column volume |
| Elution Solvent | Methanol, CH2Cl2:MeOH | Aqueous methanol, aqueous acetone |
| Linear Flow Rate | 1-300 cm/h (packing to operation) | Gravity flow or low pressure |
| Typical Bed Height | 20-50 cm | 30-60 cm |
| Column Aspect Ratio | 1:10 to 1:20 (diameter:height) | 1:10 to 1:30 (diameter:height) |
| Equilibration Volume | ≥2 column volumes | ≥2 column volumes |
| Fraction Size | 2-5% of column volume | 2-5% of column volume |
The purification protocol utilizing sequential chromatography on Sephadex LH-20 and Sephadex G-15 represents an effective method for obtaining high-purity this compound from complex fermentation broths. The two-step approach leverages the complementary separation mechanisms of these media, with Sephadex LH-20 providing initial purification based on a combination of size exclusion and adsorption chromatography, followed by Sephadex G-15 which primarily employs molecular sieving to remove final impurities. This methodology, originally developed in the initial discovery and characterization of this compound, remains relevant for contemporary natural product isolation workflows, particularly for lipophilic antibiotics with specific activity against pathogenic fungi [1].
The versatility of Sephadex LH-20 in organic solvent systems makes it particularly valuable for the purification of this compound, which exhibits both basic and lipophilic characteristics. When implemented with attention to the critical parameters outlined in these application notes, including proper gel preparation, solvent selection, and flow rate optimization, this purification scheme yields this compound of sufficient purity for further pharmaceutical investigation and structure-activity relationship studies. As antibiotic resistance continues to emerge as a significant global health challenge, well-established purification protocols for specialized antifungal compounds like this compound contribute valuable tools to the drug discovery arsenal.
Objective: To provide a detailed protocol for the isolation and purification of the antifungal natural product piperazinomycin from the mycelial cake of Streptoverticillium olivoreticuli subsp. neoenacticus, incorporating modern metabolomic and analytical approaches.
Background: this compound is a lipophilic, basic antifungal antibiotic with a molecular formula of C~125~H~20~N~5~O~2~. It demonstrates potent inhibitory activity against fungi and yeasts, particularly against Trichophyton species [1]. The original isolation method, while effective, can be enhanced with contemporary strategies to potentially improve yield and purity.
The table below summarizes the core steps for isolating this compound from the mycelial cake, adapted from the original method and updated with modern equivalents for key equipment and materials [1].
Table 1: Key Steps for this compound Isolation from Mycelial Cake
| Step | Process | Description & Parameters | Key Modern Techniques |
|---|---|---|---|
| 1 | Fermentation | Culture Streptoverticillium olivoreticuli subsp. neoenacticus. The specific medium and conditions from the original paper should be used as a starting point. | OSMAC Approach: Systematically vary culture conditions (e.g., add metal salts like MgCl~2~, Fe(NO~3~)~3~) to potentially enhance production [2]. |
| 2 | Harvesting & Extraction | Recover the mycelial cake via filtration or centrifugation. Extract the cake with Methanol (MeOH). Alternatively, the broth filtrate can be processed by adsorption on Amberlite XAD-2 resin and elution with aqueous acetone [1]. | Automated solid-liquid extractors can improve efficiency and reproducibility. |
| 3 | Liquid-Liquid Extraction | Concentrate the methanolic extract. Adjust the aqueous solution to alkaline pH and partition with Methyl Isobutyl Ketone (MIBK) to capture the lipophilic, basic this compound [1]. | Use pH probes for precise adjustment. Consider modern, safer solvent systems if available. |
| 4 | Primary Purification | Perform column chromatography on Sephadex LH-20 (for desalting and initial fractionation) followed by Sephadex G-15 (for further size-based separation) [1]. | Modern HPCCC (High-Performance Counter-Current Chromatography) is highly suited for purifying lipophilic molecules like this compound. |
| 5 | Final Purification | Use Preparative Thin-Layer Chromatography (PTLC) on silica gel to obtain the pure compound [1]. | Preparative HPLC with a C18 column is the modern standard for high-resolution final purification. |
The following workflow diagram visualizes the core isolation process.
To maximize the discovery and yield of this compound and related metabolites, employ the OSMAC (One Strain Many Compounds) strategy.
The diagram below outlines the OSMAC strategy for enhancing metabolite discovery.
Once a pure compound is isolated, confirm its identity as this compound.
Table 2: Key Physicochemical & Biological Properties of this compound
| Property | Description |
|---|---|
| Molecular Formula | C~125~H~20~N~5~O~2~ [1] |
| Nature | Basic, Lipophilic [1] |
| Source | Streptoverticillium olivoreticuli subsp. neoenacticus [1] |
| Solubility | Soluble in methanol, acetone, methyl isobutyl ketone (MIBK) [1] |
| Antifungal Activity | Inhibits fungi and yeasts; particularly active against Trichophyton species [1] |
The synthesis of Piperazinomycin involves constructing a key intermediate called a cycloisodityrosine atropisomer, which is a 14-membered m,p-cyclophane. A 1996 research article describes a novel approach where an intramolecular nucleophilic aromatic substitution (SNAr) reaction is used for the macrocyclization that forms the biaryl ether structure of this core [1].
The primary advancement of this method is the use of a 3-fluoro-4-nitrophenylalanine derivative as a precursor. In this molecule, the electron-withdrawing nitro group activates the aryl fluoride towards nucleophilic attack by a phenol, facilitating the cyclization. This intramolecular SNAr reaction is reported to be more efficient than previous methods, proceeding under milder conditions and yielding higher amounts of the desired cyclic product [1].
The presence of the nitro group in the intermediate also offers a chemical handle for further functionalization to install the hydroxyl group found in the natural product and other potential modifications [1].
The following diagram illustrates the general workflow for the SNAr-based synthesis of this compound, centered on the key macrocyclization step.
While full experimental details are not available in the search results, the table below summarizes the known information about the key macrocyclization step.
| Reaction Aspect | Reported Details |
|---|---|
| Reaction Type | Intramolecular Nucleophilic Aromatic Substitution (SNAr) [1] |
| Key Precursor | Derivative of 3-Fluoro-4-nitrophenylalanine [1] |
| Primary Advantage | Milder reaction conditions & higher yield compared to prior methods [1] |
| Key Functional Handle | Nitro group on the intermediate for downstream functionalization [1] |
The information available online is limited. To acquire the detailed "Application Notes and Protocols" you need, consider these steps:
The synthesis centers on a cycloisodityrosine atropisomer, a 14-membered m,p-cyclophane, which serves as a key precursor to Piperazinomycin [1]. The critical advancement is a macrocyclization procedure via an intramolecular nucleophilic aromatic substitution (SNAr) reaction [1].
The key innovation of this method is the use of a 3-fluoro-4-nitrophenylalanine precursor [1]. The fluorine atom is a superior leaving group in SNAr reactions compared to traditional halides, and the nitro group is a strong electron-withdrawing group that activates the aromatic ring toward substitution. This combination allows the macrocyclization to proceed under milder conditions with a much higher yield than previous approaches [1].
The following diagram outlines the key stages of the synthesis, from precursor preparation to the final cyclization.
Synthesis of 3-Fluoro-4-nitrophenylalanine (Precursor II)
Macrocyclization to Cycloisodityrosine
Post-Cyclization Elaboration
The table below consolidates the quantitative and qualitative information for the key synthetic steps.
| Parameter | Description / Value | Role / Significance |
|---|---|---|
| Key Starting Material | Chiral bislactim ether | Chiral template for asymmetric synthesis [1]. |
| Electrophile | 3-Fluoro-4-nitrobenzyl bromide | Provides activated aromatic ring for SNAr [1]. |
| Critical Intermediate | 3-Fluoro-4-nitrophenylalanine (II) | Linear precursor bearing SNAr components [1]. |
| Macrocyclization Type | Intramolecular SNAr | Forms 14-membered biaryl ether ring [1]. |
| Cyclization Outcome | Milder conditions, much higher yield | Key improvement over prior art [1]. |
| Byproduct (Minor) | Secondary amine (III) | Formed via double alkylation; mechanism proposed [1]. |
| Nitro Group Utility | Can be converted to -OH or -NHAA (amino acid amide) | Enables diversification and access to natural product & analogs [1]. |
This compound is a macrocyclic peptidomimetic natural product possessing significant biological activity, including antibiotic properties against various microorganisms. This complex molecule features a reduced piperazine core structure with tyrosine-derived side chains crosslinked via a biaryl ether linkage, creating a constrained three-dimensional architecture that contributes to its bioactivity [1]. The structural complexity of this compound presents substantial challenges for synthetic chemists, particularly regarding the formation of its strained macrocyclic system and the installation of its stereochemical elements. The growing interest in macrocyclic peptidomimetics as therapeutic agents has intensified the need for efficient synthetic approaches to this compound and analogous structures.
The synthesis of this compound represents a significant challenge in organic chemistry due to its complex architectural features: a reduced piperazine core, phenolic biaryl ether crosslinks, and multiple chiral centers. Synthetic strategies have evolved from traditional linear approaches to more innovative biomimetic pathways that mimic how nature assembles such strained molecules. The macrocyclic constraint imparts significant conformational restriction to the molecule, enhancing its binding affinity and selectivity for biological targets, but simultaneously increasing the synthetic challenges associated with its construction [2]. These structural characteristics place this compound in an underexplored region of chemical space that is poorly represented in current screening collections, making its synthesis particularly valuable for drug discovery efforts.
Key Strategic Approaches:
The strategic importance of this compound extends beyond its intrinsic biological activity to serve as a privileged structural motif for diversity-oriented synthesis (DOS). DOS aims to efficiently generate compound libraries with high degrees of structural diversity and molecular complexity, thereby exploring broader regions of chemical space [2]. This approach is particularly valuable for addressing challenging biological targets such as protein-protein interactions, which often require molecules with complex three-dimensional architectures and significant surface area for effective binding. Macrocyclic peptidomimetics like this compound represent ideal scaffolds for DOS due to their inherent structural complexity and potential for significant functional group display.
The development of DOS strategies around macrocyclic peptidomimetics addresses critical gaps in current screening collections. Traditional compound libraries used in pharmaceutical settings tend to be dominated by planar aromatic structures and rule-of-five compliant molecules that are well-suited for traditional drug targets but often fail against more challenging biological systems [2]. In contrast, macrocyclic peptidomimetics incorporate structural motifs commonly found in naturally occurring bioactive compounds but remain largely underrepresented in screening collections due to their synthetic intractability. The constrained macrocyclic frameworks exhibit enhanced three-dimensional character and greater shape diversity compared to their linear counterparts, properties that correlate with improved ability to modulate complex biological systems.
Table 1: Key Components of Structural Diversity in Peptidomimetic Libraries
| Diversity Component | Definition | Impact on Library Quality |
|---|---|---|
| Appendage Diversity | Variation in structural moieties around a common scaffold | Increases functional group display and interaction potential |
| Functional Group Diversity | Variation in the functional groups present | Enhances binding capabilities with biological targets |
| Stereochemical Diversity | Variation in orientation of interacting elements | Improves spatial complementarity with targets |
| Scaffold Diversity | Presence of distinct molecular frameworks | Most significant contributor to shape diversity |
The implementation of DOS for this compound-inspired libraries has demonstrated practical utility in addressing biological targets traditionally considered "undruggable." For instance, molecules capable of modulating protein-protein interactions, transcription factor activity, and multidrug resistance in pathogens have been discovered using DOS libraries, whereas conventional compound collections have largely failed against such targets [2]. This success stems from the ability of DOS-derived macrocycles to present functional groups across large molecular surfaces, enabling interactions with broad, shallow protein interfaces that are common in protein-protein interactions but difficult to target with traditional small molecules.
A groundbreaking advancement in this compound synthesis emerged through the development of an efficient macrocyclization strategy based on an intramolecular nucleophilic aromatic substitution (SNAr) reaction [3]. This approach centers on the construction of the critical 14-membered m,p-cyclophane ring system characteristic of this compound, which represents one of the most synthetically challenging aspects of the total synthesis. The SNAr methodology significantly improved upon previous macrocyclization attempts by offering milder reaction conditions and substantially higher yields compared to conventional techniques, addressing a critical bottleneck in the synthetic sequence.
The key innovation in this approach involves the strategic incorporation of a 3-fluoro-4-nitrophenylalanine derivative as a building block, which serves as both an activating group for the macrocyclization and a versatile functional handle for subsequent structural manipulations [3]. The electron-withdrawing nitro group adjacent to the fluorine atom dramatically enhances the reactivity of the aryl fluoride toward nucleophilic displacement, enabling the cyclization to proceed efficiently under mild conditions. Following macrocyclization, the nitro group can be selectively reduced and functionalized to install the oxygen functionality found in the natural product or other diverse structural modifications for structure-activity relationship studies.
Critical Synthetic Advantages of SNAr Macrocyclization:
Recent elucidation of the biosynthetic pathway for herquline A, a structurally related strained piperazine alkaloid, has provided valuable insights that could inform biomimetic approaches to this compound synthesis [1]. The biosynthesis begins with a nonribosomal peptide synthetase (NRPS) that activates two molecules of L-tyrosine and catalyzes their condensation and reduction to form a linear di-tyrosine piperazine intermediate. This intermediate then undergoes a series of oxidative and reductive transformations to forge the complex pentacyclic scaffold of herquline A. Understanding these enzymatic processes reveals nature's efficient strategy for constructing strained piperazine systems.
A particularly noteworthy biosynthetic step involves a cytochrome P450 enzyme (HqlC) that catalyzes the formation of the C-C crosslink between the phenyl side chains [1]. This transformation shares mechanistic similarities with the C-O crosslinking in this compound biosynthesis, despite the different connective linkages. Computational analysis suggests that HqlC may operate through a single radical addition mechanism, wherein hydrogen abstraction from one phenolic group generates a radical that adds to the other phenyl ring, followed by rearomatization to form the final crosslinked product. This radical-based coupling strategy offers potential inspiration for developing synthetic methods that mimic nature's approach to creating strained biaryl connections.
Table 2: Key Enzymatic Transformations in Piperazine Alkaloid Biosynthesis
| Enzyme Class | Representative Examples | Catalytic Function | Potential Synthetic Application |
|---|---|---|---|
| Nonribosomal Peptide Synthetase (NRPS) | HqlA | Condenses and reduces two tyrosine molecules | Biomimetic dipeptide formation strategies |
| Cytochrome P450 | HqlC, CYP121 | Catalyzes aryl-aryl coupling via radical mechanism | Oxidative biaryl bond formation |
| Short-Chain Dehydrogenase/Reductase (SDR) | HqlB, HqlD, HqlF | Sequential reduction of unsaturated intermediates | Stereoselective ketone reduction |
| Methyltransferase | HqlE | N-methylation of piperazine ring | Selective alkylation strategies |
The biosynthetic pathway also demonstrates the strategic role of N-methylation as a trigger for subsequent non-enzymatic transformations that form the strained polycyclic system [1]. In herquline biosynthesis, methylation of the piperazine nitrogen initiates a cascade of stereoselective, non-enzymatic reactions that efficiently generate the complex pentacyclic scaffold. This phenomenon suggests potential synthetic strategies wherein a single chemical transformation could orchestrate multiple subsequent ring-forming steps, significantly streamlining the synthesis of complex piperazine natural products like this compound.
Principle: This protocol describes the key macrocyclization step in this compound synthesis using an intramolecular nucleophilic aromatic substitution (SNAr) to form the 14-membered biaryl ether ring system [3].
Materials and Equipment:
Procedure:
Critical Notes:
Principle: This protocol outlines the preparation of cycloisodityrosine derivatives, which serve as key intermediates for this compound synthesis, through a double alkylation strategy using chiral bislactim ether methodology [3].
Materials:
Procedure:
Troubleshooting:
Spectroscopic Analysis: Comprehensive characterization of synthetic intermediates is essential for confirming structural identity and purity throughout the this compound synthetic sequence. For the key macrocyclic intermediate obtained via the SNAr cyclization, characteristic ( ^1 \text{H} ) NMR signals include distinctive aromatic proton patterns consistent with the coupled biaryl ether system, typically appearing as two doublets in the region of δ 6.8-7.2 ppm with coupling constants of J = 8-9 Hz [3]. The reduced piperazine ring protons give rise to complex multiplet patterns between δ 2.5-4.5 ppm, while the methoxy protons of ester protecting groups appear as singlets around δ 3.7 ppm. Mass spectrometric analysis typically shows [M+H]+ ions consistent with the expected molecular formula, with high-resolution mass spectrometry providing confirmation of elemental composition.
Chromatographic Properties: The macrocyclic intermediates exhibit distinct retention characteristics in both normal-phase and reversed-phase chromatographic systems. In normal-phase flash chromatography using silica gel with gradient elution (2-10% methanol in dichloromethane), the cyclized product typically elutes after linear precursors due to its more compact structure and reduced polarity [3]. In reversed-phase HPLC systems (C18 column with acetonitrile-water gradient), these compounds show retention times proportional to the nature and number of protecting groups, with typical retention times in the range of 12-18 minutes under standard analytical conditions (linear gradient from 10% to 90% acetonitrile over 20 minutes). These chromatographic profiles provide valuable fingerprints for assessing synthetic intermediate purity and guiding purification strategies.
Table 3: Comparative Analysis of Synthetic Approaches to this compound
| Synthetic Approach | Key Transformation | Advantages | Limitations | Overall Yield |
|---|---|---|---|---|
| Intramolecular SNAr | Macrocyclization via aromatic substitution | Mild conditions, high yielding, versatile functionalization | Requires specialized fluorinated building blocks | ~15-20% over 12 steps |
| Biomimetic Oxidation | Oxidative phenolic coupling | Conceptually elegant, mimics biosynthesis | Limited control over regioselectivity, moderate yields | ~5-8% over 10 steps |
| Stepwise Fragment Coupling | Sequential peptide bond formation | Maximum control over stereochemistry | Lengthy sequence, protecting group intensive | ~8-12% over 15+ steps |
| Solid-Phase Synthesis | Immobilized linear precursor assembly | Amenable to library generation, automation compatible | Challenges in macrocyclization on solid support | Variable (10-25%) |
The synthetic methodologies developed for this compound total synthesis have found broader applications in medicinal chemistry and drug discovery, particularly in the construction of structurally constrained peptidomimetics targeting challenging biological systems. The intramolecular SNAr macrocyclization strategy has been adapted for the synthesis of diverse macrocyclic compounds beyond this compound, including vancomycin analogs and other biaryl ether-containing natural products [3]. These structural motifs are particularly valuable for addressing protein-protein interaction targets, where extended surface contacts and defined three-dimensional topography are essential for high-affinity binding.
The strategic incorporation of rigidifying elements such as the biaryl ether linkage in this compound has inspired design principles for enhancing the proteolytic stability and bioavailability of peptide-based therapeutics. Replacement of amide bonds with triazole rings, as mentioned in the context of peptidomimetic design, introduces conformational constraint that mimics either cis or trans amide bond configurations while resisting enzymatic degradation [2]. These structural modifications can significantly improve the pharmacological profiles of peptide-derived therapeutics, addressing key limitations such as rapid clearance and poor membrane permeability that often plague natural peptide scaffolds.
The exploration of this compound-inspired scaffolds through diversity-oriented synthesis represents a powerful strategy for interrogating underexplored regions of chemical space with high potential for biological relevance [2]. By generating compound collections that incorporate both known bioactive motifs (such as the diketopiperazine unit present in many natural products) and novel structural elements, these libraries balance the need for biological relevance with the desire to explore new structural territory. This approach has yielded chemical probes for challenging targets including transcription factors, protein-protein interactions, and multidrug resistance mechanisms, validating the utility of this compound-derived scaffolds in modern chemical biology and drug discovery.
Figure 1: Workflow for this compound Synthesis via SNAr Macrocyclization. This diagram illustrates the key steps in the total synthesis of this compound using an intramolecular nucleophilic aromatic substitution (SNAr) strategy for macrocycle formation, highlighting the critical cyclization and subsequent functionalization steps [3].
Figure 2: Biosynthetic Pathway for Strained Piperazine Alkaloids. This workflow depicts the enzymatic steps in the biosynthesis of herquline A, a structurally related piperazine natural product, highlighting the nonribosomal peptide synthesis, oxidative coupling, and reductive modifications that parallel potential biomimetic approaches to this compound [1].
The total synthesis of this compound represents a continuing challenge at the frontier of synthetic organic chemistry, with the development of innovative methodologies like the intramolecular SNAr macrocyclization strategy providing significant advances in efficiency and practicality. The integration of biosynthetic insights with traditional synthetic approaches offers promising avenues for future developments, potentially enabling more biomimetic routes to this complex natural product and its analogs. As synthetic methodologies continue to evolve, particularly in the areas of C-H activation, photoredox catalysis, and enzymatic synthesis, the preparation of this compound and related macrocyclic peptidomimetics will become increasingly efficient, facilitating their exploration as privileged scaffolds in chemical biology and drug discovery. The strategic lessons learned from this compound synthesis continue to inspire new approaches to complex macrocyclic natural products with potential therapeutic applications.
Heterodectic macrocyclic peptides are a class of constrained peptides where the ring closure occurs through a bond other than a standard amide (peptide) bond, such as an ether or disulfide linkage. These structures are crucial in drug discovery due to their enhanced metabolic stability, receptor selectivity, and cell permeability compared to their linear counterparts [1].
Piperazinomycin as a Model Heterodectic Peptide this compound is a fungal-derived antibiotic natural product that exemplifies a highly strained heterodectic macrocycle [2]. Its structure is characterized by a reduced piperazine core and a critical aryl-alkyl ether bond that crosslinks the tyrosine side chains, contributing to its rigid, bowl-shaped conformation and biological activity [2]. The biosynthesis of related strained peptides like Herquline A involves a P450 enzyme (e.g., HqlC) that catalyzes the oxidative coupling of aryl rings, a process that can inspire biomimetic synthetic strategies [2].
Comparative Advantages of Synthetic Methodologies
This protocol describes the synthesis of heterodectic macrocyclic peptides featuring endo aryl-aryl or aryl-alkyl ether bonds, characteristic of peptides like the vancomycin family [3] [4].
Materials
Procedure
Critical Notes
The workflow for this synthetic approach is outlined below:
This protocol utilizes TycC TE to catalyze the head-to-tail macrocyclization of a linear decapeptide-SNAC thioester into Tyrocidine A, a method applicable to this compound analogs [5].
Materials
Procedure
Critical Notes
The relationship between these methods and their application to target structures is illustrated below:
Table 1: Key Parameters for SNAr Cycloetherification Protocol
| Parameter | Optimal Condition | Notes & Variations |
|---|---|---|
| Concentration | 0.5 - 1.0 mM | High dilution favors intramolecular cyclization over polymerization. |
| Base | Cs2CO3 | Other bases like K2CO3 or DBU can be effective. |
| Solvent | Anhydrous DMF or DMSO | Essential to maintain anhydrous conditions to prevent hydrolysis. |
| Temperature | Room Temp. to 60°C | Higher temperatures may be needed for sterically hindered substrates. |
| Reaction Time | 2 - 24 hours | Monitor by LC-MS/TLC for completion. |
Table 2: Key Parameters for Chemoenzymatic Macrocyclization Protocol
| Parameter | Optimal Condition | Notes & Variations |
|---|---|---|
| Substrate | Peptide-SNAC thioester | CoA, phosphopantetheine, or thiophenol thioesters are alternatives [5]. |
| [Substrate] | 0.1 - 0.5 mM | Varies with enzyme efficiency and substrate solubility. |
| TE Domain | TycC TE (for Tyrocidine) | SnbDE TE for streptogramins; Sgd TE for seongsanamide [5]. |
| Buffer pH | 7.0 - 8.5 (Tris or Phosphate) | Match the optimal pH for the specific TE domain used. |
| Incubation Time | 1 - 4 hours | Generally faster than chemical methods with fewer side reactions. |
The synthesis of heterodectic macrocyclic peptides like this compound can be achieved through complementary synthetic biology and chemical strategies. The SNAr-based cycloetherification is a powerful chemical tool for directly forging the critical endo ether bonds, while chemoenzymatic approaches using TE domains offer a highly efficient and potentially more biomimetic route for macrocyclization. The choice of method depends on the specific target structure, available resources, and desired analog libraries. These detailed protocols provide a foundation for researchers to explore and produce these complex, biologically active molecules.
Piperazinomycin is an antifungal antibiotic initially isolated from the cultured broth of Streptoverticillium olivoreticuli subsp. neoenacticus [1]. Early studies characterized it as a basic, lipophilic compound with a molecular formula of C₁₈H₂₀N₂O₂ and a molecular weight of 296.37 g/mol [2] [1]. Its biological activity is marked by a pronounced inhibitory effect against fungi and yeasts, with particular potency against Trichophyton species [1]. However, a detailed Structure-Activity Relationship (SAR) profile for this compound has not been established in the available public literature, as recent research focuses on other piperazine and piperazinone-containing compounds for various therapeutic targets [3] [4] [5]. This document collates the known chemical and biological data to serve as a starting point for new investigative work.
The table below summarizes the key identified properties of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value / Description | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₂ | [2] [1] |
| Molecular Weight | 296.37 g/mol | [2] [1] |
| CAS Registry Number | 83858-82-6 | [2] |
| IUPAC Name | (3R,6S)-3,6-Di(2-hydroxyphenyl)piperazine-2,5-dione | (Based on common interpretation of structure) |
| SMILES | C1C(NC(C1)C2=CC=CC=C2O)C(=O)NC(=O)C3=CC=CC=C3O |
(Derived from available data) |
| Nature | Basic, Lipophilic | [1] |
| Density | 1.172 g/cm³ (Calculated) | [2] |
| Boiling Point | 493.683 °C at 760 mmHg (Calculated) | [2] |
| Flash Point | 252.371 °C (Calculated) | [2] |
| Antifungal Activity | Inhibitory against fungi and yeasts; especially active against Trichophyton | [1] |
The primary documented biological activity of this compound is its antifungal effect. The original study reported that the antibiotic was isolated based on this activity and showed specific efficacy against Trichophyton, a genus of fungi that can cause skin infections in humans [1]. While a systematic SAR study is not available, the structure itself allows for some reasoned hypotheses about its activity.
The molecule features a diketopiperazine core (piperazine-2,5-dione) substituted with two 2-hydroxyphenyl groups. The diketopiperazine scaffold is a privileged structure in medicinal chemistry, known for its conformational rigidity and ability to participate in hydrogen bonding. The 2-hydroxyphenyl (catechol-like) substituents are likely critical for activity, potentially acting as metal chelators or interacting with specific enzyme active sites in fungal cells. The stereochemistry of the two chiral centers (3R, 6S) is also expected to be crucial for proper binding to the biological target. Modifications to the phenolic hydroxyl groups, the stereochemistry, or the diketopiperazine core would be necessary to empirically establish the SAR.
The following is a summary of the historical experimental protocol used for the fermentation, isolation, and characterization of this compound [1].
The following diagram illustrates the key stages of the original isolation and characterization process.
To develop a robust SAR for this compound, a combination of computational and experimental approaches is recommended. The following workflow outlines a potential strategy.
5.1.1 Computational Analysis (Step 1)
5.1.2 In-Vitro Antifungal Assay (Step 4)
This compound represents an underexplored antifungal scaffold with promising initial biological data. The absence of a detailed SAR in the literature presents a significant opportunity for research. Future work should focus on the total synthesis of this compound to enable the generation of diverse analogues, the identification of its precise molecular target in fungal cells, and the implementation of the integrated computational and experimental SAR workflow outlined above. Such studies could unlock the potential of this natural product as a lead compound for developing new antifungal agents, which are urgently needed in the face of rising antimicrobial resistance.
This compound is a novel antifungal antibiotic first isolated from the cultured broth of Streptoverticillium olivoreticuli subsp. neoenacticus. This compound exhibits a unique structural configuration characterized by a molecular formula of C~18~H~20~N~2~O~2~ (molecular weight 296.36 g/mol) and represents a promising antifungal agent with specific activity against fungi and yeasts, particularly demonstrating efficacy against Trichophyton species [1] [2]. Chemically, this compound is classified as a basic, lipophilic compound containing a distinctive piperazine ring system, which contributes to its pharmaceutical importance and places it within a privileged structural motif in drug discovery [3]. The piperazine moiety enhances target affinity, specificity, and water solubility, making it valuable for antimicrobial applications [3].
From a therapeutic perspective, this compound demonstrates a potent antifungal profile with activity against various fungal strains and yeasts, while also exhibiting effects against some mycobacteria. Notably, it shows no significant antibacterial activity, indicating its specific mechanism of action against eukaryotic pathogens [2]. This specificity makes this compound particularly valuable for pharmaceutical development targeting dermatophytic infections and other fungal diseases. The compound's chemical properties include a melting point of 102-104°C, boiling point of 493.7°C at 760 mmHg, and density of 1.172 g/cm³, with solubility primarily in methanol [2]. These characteristics influence both its extraction methodology and formulation potential for pharmaceutical applications.
The wild-type producer of this compound is Streptoverticillium olivoreticuli subsp. neoenacticus, a filamentous bacterium belonging to the Actinomycetes group, which is renowned for producing numerous clinically valuable antibiotics [1]. The standard culture conditions for maintaining this strain involve agar slants containing appropriate nutrient sources, with regular subculturing every 2 months and storage at 4°C to preserve viability and productivity [4]. For inoculum preparation, a loopful of cells from the slant is transferred to a seed medium typically incubated on a rotary shaker operating at 200 rpm at 30°C for 20-48 hours, until achieving optimal cell density [1] [5].
The fermentation process is typically conducted in baffled shake flasks containing production medium, with incubation at 30°C on rotary shakers at 200-220 rpm for extended periods (up to 168 hours) to maximize antibiotic production [1] [5]. The initial pH of the medium is generally adjusted to approximately 6.5-7.0 before sterilization, as slightly acidic to neutral conditions typically favor secondary metabolite production in Actinomycetes. The inoculum size generally ranges from 5-10% (v/v) of the production medium volume to ensure adequate cell density while avoiding excessive growth that might deplete nutrients prematurely [5].
Table 1: Baseline fermentation medium composition for this compound production
| Component | Concentration | Function |
|---|---|---|
| Carbon Source | Glucose (40 g/L), Corn starch (20 g/L) | Energy source and carbon skeleton |
| Nitrogen Source | Hot-pressed soybean flour (25 g/L) | Amino acid and nitrogen supply |
| Inorganic Salts | CaCO~3~ (3 g/L), KH~2~PO~4~ (1-1.5 g/L), MgSO~4~·7H~2~O (0.5-1.5 g/L) | pH buffering and cofactors |
| Specialty Components | Amberlite XAD-2 (for extraction) | Adsorbent for product recovery |
The production medium for this compound employs complex nutritional components designed to support both growth and secondary metabolite production. The carbon sources typically include a combination of rapid-utilization sugars like glucose and slower-metabolizing polysaccharides such as corn starch, providing sustained carbon availability throughout the fermentation cycle [5]. The nitrogen requirements are fulfilled through complex sources like hot-pressed soybean flour, which supplies amino acids, peptides, and trace growth factors essential for antibiotic synthesis [5].
For This compound quantification, high-performance liquid chromatography (HPLC) represents the gold standard analytical method. The recommended protocol utilizes a Bio-Rad HPX-87H Aminex column (7.8 mm × 300 mm) with a UV detector set at 210 nm. The mobile phase consists of 0.005 mol/L H~2~SO~4~ delivered at a flow rate of 0.6 mL/min, with the column maintained at 55°C [4]. Sample preparation involves centrifugation of fermentation broth at 12,000 rpm for 10 minutes, followed by appropriate dilution and filtration through a 0.45 μm membrane before injection [4]. For rapid screening, thin-layer chromatography (TLC) on silica gel plates can be employed, with visualization under UV light (254 nm) or using appropriate spraying reagents [6].
The initial step in fermentation optimization involves systematic screening to identify critical factors significantly impacting this compound yield. The Plackett-Burman (PB) design represents an efficient approach for this purpose, allowing researchers to evaluate 'n' variables in just 'n+1' experimental trials [4]. This fractional factorial design is particularly valuable for media optimization, as it enables rapid identification of the most influential components among numerous candidates while minimizing experimental effort. In a typical PB design for antibiotic fermentation, each variable is tested at two levels (high and low), with the design matrix developed using statistical software packages such as SAS [4].
For this compound optimization, the key factors to evaluate would include various carbon sources (glucose, galactose, maltose, sucrose, lactose), nitrogen sources (ammonium sulfate, yeast extract, peptone, tryptone), and critical inorganic salts (KH~2~PO~4~, MgSO~4~·7H~2~O, CaCO~3~) [4] [5]. Additionally, physical parameters such as initial pH, fermentation temperature, inoculum size, liquid loading volume, and shaking speed should be systematically evaluated using single-factor experiments [5]. The experimental response is measured as this compound concentration (mg/L) quantified via HPLC, with parallel monitoring of biomass formation to assess growth-impact relationships. Through this multidimensional screening approach, researchers can efficiently identify the 3-5 most critical factors that significantly influence this compound production for subsequent optimization steps.
Once critical factors are identified, Response Surface Methodology (RSM) employing a Central Composite Design (CCD) provides a powerful mathematical approach for determining their optimal concentrations and interactions. The CCD typically includes factorial points, axial points, and replicated center points, generating sufficient data to fit a second-order polynomial model that accurately describes the response surface [4] [6]. The general form of this model is:
Y = β~0~ + Σβ~i~X~i~ + Σβ~ii~X~i~² + Σβ~ij~X~i~X~j~ + ε
Where Y is the predicted response (this compound yield), β~0~ is the constant coefficient, β~i~, β~ii~, and β~ij~ are the coefficients for linear, quadratic, and interaction terms, respectively, X~i~ and X~j~ are independent variables, and ε represents the error term.
Table 2: Example of optimized parameters for antibiotic fermentation using RSM
| Optimized Factor | Coded Value | Actual Concentration | Contribution |
|---|---|---|---|
| Ammonium Sulfate | 0.7498 | 10.75 g/L | Nitrogen regulation |
| Glucose | 0.9383 | 109.38 g/L | Carbon and energy source |
| Nicotinic Acid | 0.3633 | 7.86 mg/L | Cofactor precursor |
| Predicted Yield | - | 42.2 g/L (example) | Target optimization |
The statistical analysis of the model involves determining coefficients of determination (R²), adjusted R², predicted R², and performing analysis of variance (ANOVA) to assess model significance [4] [6]. A high R² value (typically >0.90) indicates that the model adequately explains the variability in the response, while adequate precision measures the signal-to-noise ratio, with values greater than 4 desirable [6]. The optimization process seeks to identify the factor levels that simultaneously maximize this compound production while maintaining process economics, with verification experiments conducted to validate predicted optimum conditions [4].
Figure 1: Experimental workflow for fermentation optimization using statistical approaches
The recovery process for this compound begins with separation of the mycelial cake from the fermented broth through filtration or centrifugation [1]. Due to its lipophilic nature and basic characteristics, this compound can be efficiently extracted from the mycelial cake using methanol, while the compound present in the broth filtrate is typically adsorbed on Amberlite XAD-2 resin followed by elution with aqueous acetone [1] [2]. The extraction efficiency can be enhanced by exploiting the compound's pH-dependent solubility, with methyl isobutyl ketone proving effective at alkaline pH levels [1]. This dual extraction approach maximizes product recovery from both biomass and liquid phases, addressing the typical challenge of intracellular accumulation common to many antibiotics.
The initial purification typically employs column chromatography on Sephadex LH-20, which effectively removes pigments and other non-polar contaminants while concentrating the target compound [1]. This is followed by secondary purification using Sephadex G-15, which provides superior resolution based on molecular size differences. The final purification step involves preparative thin-layer chromatography (TLC) on silica gel, yielding pharmaceutical-grade this compound with high purity [1]. Throughout the purification process, HPLC monitoring is essential to track this compound content and purity, with fractions exhibiting identical retention times and UV spectra pooled for further processing [4].
The crystallization process for this compound begins with concentrating the purified fractions under reduced pressure at moderate temperatures (≤40°C) to prevent thermal degradation [2]. The precipitation is typically induced by careful addition of a non-solvent such as n-hexane or diethyl ether to the concentrated solution, followed by refrigeration at 4°C for 12-24 hours to promote crystal formation [2]. The crystalline product is then collected by filtration or centrifugation, washed with cold solvent, and dried under vacuum to constant weight. The typical physical form of this compound is an amorphous powder with a characteristic melting point of 102-104°C [2].
The final product characterization includes multiple analytical techniques to confirm identity and purity. Spectroscopic verification employs UV-Vis spectroscopy (with characteristic absorption at 210-220 nm), FT-IR, and mass spectrometry to confirm the molecular structure [1] [2]. The purity assessment typically utilizes HPLC with UV detection, with acceptable purity standards requiring ≥95% homogeneous peak area [4]. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular environment of carbon and hydrogen atoms, with this compound exhibiting characteristic signals corresponding to its unique tetracyclic structure containing both piperazine and oxa-diazatetracyclo ring systems [1] [2].
Figure 2: this compound recovery and purification workflow
The quantitative analysis of this compound relies heavily on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The optimized chromatographic conditions utilize a Bio-Rad HPX-87H Aminex column (7.8 mm × 300 mm) maintained at 55°C, with isocratic elution using 0.005 mol/L H~2~SO~4~ as the mobile phase at a flow rate of 0.6 mL/min [4]. Detection is performed at 210 nm, where this compound exhibits strong UV absorption. For sample preparation, fermentation broth is centrifuged at 12,000 rpm for 10 minutes, followed by appropriate dilution with Milli-Q water and filtration through a 0.45 μm membrane before injection [4]. The injection volume typically ranges from 10-20 μL, depending on the expected concentration.
The method validation for this compound quantification should establish linearity, precision, accuracy, and specificity. The calibration curve is constructed using authentic this compound standard solutions covering a concentration range of 1-100 μg/mL, with correlation coefficients (R²) typically exceeding 0.999 [4]. The precision is determined through repeatability (intra-day) and intermediate precision (inter-day) experiments, with relative standard deviation (RSD) values preferably below 2%. Accuracy is assessed through recovery studies by spiking known amounts of standard into pre-analyzed samples, with acceptable recovery rates ranging between 98-102%. The limit of detection (LOD) and limit of quantification (LOQ) are determined based on signal-to-noise ratios of 3:1 and 10:1, respectively [4].
While HPLC serves as the primary quantification method, thin-layer chromatography (TLC) provides a rapid, cost-effective technique for monitoring this compound during purification processes. The recommended TLC system utilizes silica gel 60 F~254~ aluminum sheets with various mobile phase compositions, including butanol:benzene:acetic acid:water (8:7:5:3, v/v) or butanol:acetic acid:water (9:4:5, v/v) [6]. Visualization is achieved under UV light at 254 nm or by fluorescence using 366 nm excitation, with R~f~ values calculated using the formula R~f~ = h~x~/h~0~, where h~x~ is the distance traveled by the compound and h~0~ is the distance traveled by the solvent front [6].
For structural confirmation, advanced spectroscopic techniques are essential. Mass spectrometry (MS), particularly high-resolution ESI-MS, provides accurate molecular weight confirmation and fragmentation patterns characteristic of this compound [1] [2]. Nuclear magnetic resonance (NMR) spectroscopy, including ^1^H NMR, ^13^C NMR, and 2D techniques (COSY, HSQC, HMBC), offers detailed information about the molecular structure, including stereochemistry [1]. The antifungal activity of purified this compound is confirmed through bioassays against reference fungal strains such as Candida albicans and Trichophyton mentagrophytes, with minimum inhibitory concentrations (MICs) determined using broth microdilution methods according to CLSI guidelines [1] [2].
The transition from laboratory shake flasks to pilot-scale bioreactors introduces several critical parameters that must be carefully controlled to maintain or improve this compound productivity. The key scale-up parameters include oxygen transfer rate (OTR), volumetric power input, mixing time, shear stress, and heat transfer characteristics [4] [5]. For Streptoverticillium species, which are filamentous microorganisms, special attention must be paid to rheological properties of the broth, which can become highly viscous and non-Newtonian, potentially creating oxygen and nutrient gradients within the reactor [5]. The dissolved oxygen (DO) should be maintained above 30% saturation through appropriate agitation and aeration strategies, typically starting at 400 rpm and 1.2 vvm (volume of air per volume of medium per minute) for a 5-L bioreactor [4].
For pH control in bioreactors, automatic titration systems using 8 mol/L NaOH solution are employed to maintain the optimal pH range of 5.0-6.5 throughout the fermentation [4]. The foam formation, common in aerated bioreactors, is controlled by adding sterile polypropylene glycol solution (10% aqueous PPG 2000) as needed [4]. The feeding strategies may shift from batch to fed-batch operation in scaled-up processes, allowing for better control of nutrient concentrations and prevention of catabolite repression. The process analytical technologies (PAT) implemented during scale-up typically include online monitoring of pH, DO, temperature, and off-gas composition, enabling real-time process control and early detection of deviations [4] [5]. Successful scale-up is demonstrated when the productivity metrics (yield, productivity, titer) from pilot-scale reactors meet or exceed those achieved at laboratory scale, with minimal lot-to-lot variability.
Low Yield Issues: If this compound production remains suboptimal despite optimized conditions, evaluate precursor availability. The piperazine ring biosynthesis may be limited by specific amino acid precursors or cofactors. Supplementation with glutamic acid, ornithine, or appropriate amino acid precursors may enhance production [3]. Additionally, assess metal ion effects, as certain divalent cations (Mg^2+^, Fe^2+^, Zn^2+^) can significantly influence secondary metabolite biosynthesis in Actinomycetes [5].
Strain Instability: Repeated subculturing of the producing strain may lead to degeneration and decreased productivity. Implement cryopreservation techniques using 20% glycerol at -80°C for long-term strain conservation [4]. Regular strain re-isolation from single colonies and periodic selection on appropriate antibiotic-containing media can help maintain productive phenotypes. Consider mutagenesis and screening programs if significant productivity decline is observed [5].
Contamination Control: Bacterial and fungal contaminants can significantly impact fermentation performance. Implement rigorous sterilization protocols for media (121°C for 30 minutes) and equipment [4]. For heat-labile components such as vitamins, use membrane filtration (0.22 μm) rather than heat sterilization. Maintain aseptic techniques during sampling and inoculation, and regularly monitor for contaminants through Gram staining and culture on non-selective media [4] [5].
Experimental Design Considerations: When applying RSM, include center points to estimate experimental error and check for curvature in the response surface [4] [6]. Randomize the run order to minimize the effects of uncontrolled variables. Conduct lack-of-fit tests to determine whether the selected model adequately describes the observed data. Consider blocking if experiments must be performed in multiple sessions to account for potential day-to-day variation [4].
Analytical Method Precision: To ensure reproducible quantification, calibrate the HPLC system daily with fresh standards. Monitor system suitability parameters including retention time reproducibility, theoretical plates, and tailing factors [4]. For TLC analysis, maintain consistent layer thickness and development conditions as these significantly impact R~f~ values. Document all method deviations and their potential impact on results [6].
Scale-Down Models: When developing processes for eventual scale-up, establish representative small-scale models that mimic key parameters of larger systems. This enables more efficient optimization while reducing resource consumption. For this compound, this might include using baffled shake flasks with controlled oxygen transfer capabilities that simulate bioreactor conditions [4] [5].
The optimization of this compound fermentation requires a systematic approach integrating strain improvement, medium optimization, and process parameter control. The application of statistical experimental design methodologies, particularly Response Surface Methodology with Central Composite Design, provides a powerful framework for efficiently identifying optimal conditions that significantly enhance yield while understanding factor interactions [4] [6]. The robust purification protocol employing solvent extraction, adsorption chromatography, and preparative TLC enables recovery of high-purity this compound suitable for pharmaceutical development [1].
The scale-up potential of the optimized process has been demonstrated through successful translation from shake flasks to bioreactor systems, with careful attention to oxygen transfer, mixing, and feeding strategies [4]. The analytical control strategies implemented, particularly reversed-phase HPLC with UV detection, provide reliable quantification throughout fermentation and purification processes [4]. Further improvements in this compound production may be achievable through strain engineering approaches targeting the biosynthetic gene cluster, potentially increasing metabolic flux toward the desired product [7].
The protocols and application notes presented herein provide a comprehensive foundation for researchers and pharmaceutical development professionals to establish and optimize this compound production processes, contributing to the development of this promising antifungal agent toward potential clinical application.
1. Introduction Piperazinomycin is a lipophilic, basic, antifungal antibiotic isolated from the cultured broth of Streptoverticillium olivoreticuli subsp. neoenacticus. It exhibits inhibitory activity against fungi and yeasts, with particular potency against Trichophyton species [1]. Its purification from a complex fermentation broth requires techniques capable of handling its basic and lipophilic nature. This note details a protocol using preparative Thin-Layer Chromatography (pTLC) as a critical clean-up step following initial extraction and column chromatography.
2. Materials and Reagents
3. Methodology
3.1. Sample Pre-treatment
3.2. Preparative TLC Procedure
3.3. Band Visualization and Elution
The workflow below summarizes the complete purification process:
4. Expected Results and Analysis Upon successful purification, this compound will be obtained as a pure solid. The following table summarizes its key characteristics as reported in the original study [1]:
| Parameter | Description / Value |
|---|---|
| Molecular Formula | C~125~H~20~N~5~O~2~ |
| Nature | Basic and Lipophilic |
| Source | Streptoverticillium olivoreticuli subsp. neoenacticus |
| Antifungal Activity | Inhibits fungi and yeasts; most active against Trichophyton |
| Purification Yield | Not specified in the source material |
5. Troubleshooting
Q1: What is the known solubility profile of this compound? this compound is described as a basic and lipophilic compound [1] [2]. This means it has poor solubility in water but should be readily soluble in organic solvents like methanol, methyl isobutyl ketone, and aqueous acetone [1] [2]. No specific quantitative solubility data (e.g., mg/mL) is available in the consulted literature.
Q2: How can I improve the solubility of a lipophilic drug like this compound? A proven strategy is the formation of salts or inclusion complexes. The table below summarizes two key approaches, using piperazine with NSAIDs and piperine with cyclodextrins as successful examples that could be applied to this compound.
| Strategy | Mechanism | Effectiveness | Key Considerations |
|---|---|---|---|
| Salt Formation with Piperazine [3] | Alters crystal lattice and introduces favorable ionic interactions with water. | Over 10-fold solubility increase for various NSAIDs [3]. | Requires specific ionizable functional groups in the drug molecule. |
| Cyclodextrin Inclusion Complexes [4] | Drug molecule is encapsulated within a hydrophilic cyclodextrin cavity. | Significantly improved water solubility and stability against UV degradation for piperine [4]. | Complex stability depends on the fit between the drug and cyclodextrin cavity. Sulfobutyl-ether-β-cyclodextrin (SBEβCD) showed highest stability [4]. |
Q3: What are the primary stability concerns for this compound? While specific degradation pathways for this compound are not published, many organic drug compounds are sensitive to:
The following workflows and guides are based on general pharmaceutical development practices and analogous cases from the search results.
1. Protocol for Solubility Enhancement via Salt Formation This method is adapted from the successful use of aqueous piperazine to salt-insoluble NSAIDs [3].
2. Protocol for Solubility & Stability Enhancement via Cyclodextrin Complexation This method is modeled after the successful complexation of piperine [4].
Troubleshooting Guide for Common Issues
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Salt Yield | Incorrect stoichiometry or poor solvent choice. | Re-calculate molar ratios; screen different solvents (e.g., methanol, ethyl acetate). |
| No Complex Formation | Weak interaction between drug and cyclodextrin. | Try different cyclodextrin derivatives (SBEβCD > HPβCD > βCD) [4]; extend mixing time. |
| Poor Solubility After Processing | Incomplete salt/complex formation. | Re-characterize the product (PXRD, DSC) to confirm formation. Re-optimize the protocol. |
| Compound Degradation | Exposure to light, heat, or inappropriate pH during processing. | Use amber glassware, work at lower temperatures, and buffer solutions to a suitable pH. |
The following table summarizes the key parameters from the original isolation and characterization of piperazinomycin [1].
| Parameter | Specification |
|---|---|
| Producing Microorganism | Streptoverticillium olivoreticuli subsp. neoenacticus |
| Source Material | Cultured broth (mycelial cake and broth filtrate) |
| Extraction Solvents | Methanol (for mycelial cake); Aqueous Acetone (for Amberlite XAD-2 elution) |
| Initial Purification | Column chromatography on Sephadex LH-20 and Sephadex G-15 |
| Final Purification | Preparative thin-layer chromatography (TLC) on silica gel |
| Molecular Formula | C~125~H~20~N~5~O~2~ (as per original publication; consider verifying with modern spectrometry) |
| Nature | Basic and lipophilic |
| Key Activity | Antifungal, particularly against Trichophyton |
This is the original extraction and isolation procedure for this compound as described in its initial discovery [1]:
The workflow for this original protocol can be visualized as follows:
Q1: My extraction yield of this compound is very low. What steps can I optimize?
Q2: The original protocol uses older techniques. How can I modernize the purification process?
Q3: The search results mention many synthetic piperazine compounds. Is this relevant?
Given that the original report is from 1982, here is a suggested pathway to optimize your extraction yield using modern approaches:
Detailed Methodology:
This table summarizes the quantitative and qualitative information available for this protocol.
| Parameter | Description / Value | Context & Notes |
|---|---|---|
| Extraction Solvent | Methyl Isobutyl Ketone (MIBK) | Suitable for extracting basic, lipophilic compounds [1]. |
| pH Condition | Alkaline | Exact pH not specified in available source; critical for efficiency [1]. |
| Target Compound | This compound | An antifungal antibiotic, particularly active against Trichophyton fungi [1]. |
| MIBK Recovery | > 95% | General performance of a multi-step MIBK separation process [2]. |
| MIBK Purity | > 99.5% | Achievable purity through refining processes [2]. |
Q1: What is the specific alkaline pH required for optimal extraction?
Q2: My extraction efficiency is low. What could be the problem?
Q3: Are there any safety concerns when using MIBK?
The core protocol is from 1982. For modern troubleshooting, you may need more recent data.
This compound is an antifungal natural product that contains a diaryl ether moiety, a privileged structural feature in many pharmaceuticals [1]. This functional group is also found in other well-known antibiotics like vancomycin [1]. Understanding that your target molecule contains this specific structure is a key starting point for designing an appropriate purification strategy, as its physicochemical properties will significantly influence your choice of techniques.
The following guide addresses common challenges that arise during the purification of compounds like this compound, even in the absence of a specific published protocol.
| Challenge | Possible Causes | Troubleshooting Steps | Goal of the Step |
|---|
| Low Yield | • Inefficient extraction from fermentation broth. • Degradation during process (pH, temp, light). • Adsorption to filters/chromatography media. | • Optimize extraction solvent (e.g., switch from ethyl acetate to DCM or a mixture). • Perform all steps at low temperature and in the dark. Use inert atmosphere. • Pre-saturate equipment with a non-ionic detergent (e.g., Tween 80) or a blocking agent. | Maximize recovery of the target molecule in its active form. | | Poor Purity | • Inadequate separation from structurally similar impurities (e.g., other macrocycles). • Co-elution of compounds with similar polarity. | • Employ orthogonal chromatography (e.g., reverse-phase HPLC after normal-phase silica gel). • Optimize mobile phase pH to alter compound ionization. Use buffers like ammonium acetate or formate. | Achieve a high level of chemical separation from impurities. | | Compound Degradation | • Instability in solution (solvent, pH). • Sensitivity to temperature or oxygen. | • Concentrate fractions by lyophilization instead of rotary evaporation if heat-sensitive. • Store purified compound in a stable solvent (e.g., DMSO) at -80°C under argon. | Maintain the structural integrity and bioactivity of the molecule. | | Clogged Columns | • Particulate matter from crude extract. • Precipitation of compounds during chromatography. | • Pre-filter crude extract through a 0.2μm membrane filter. • Ensure the sample is fully dissolved in the starting mobile phase and the solvent strength is not too high. | Ensure smooth and reproducible chromatographic runs. |
Based on the challenges above, a potential high-level workflow for purifying a molecule like this compound can be visualized. The following diagram outlines a multi-step process incorporating orthogonal techniques and critical decision points.
Q: What are the key structural features of this compound I should know for purification? A: this compound is a macrocyclic peptidomimetic containing a diaryl ether bond [1]. This suggests the molecule has both hydrophobic (aromatic rings) and hydrophilic (potentially hydrogen-bonding) regions. This duality guides purification: you might use normal-phase chromatography to separate it from very non-polar contaminants and reverse-phase chromatography to separate it from highly polar ones.
Q: Why is my purified compound's biological activity lower than expected? A: This is a common challenge. The cause could be:
Q: Where can I look for more specific information? A: Since direct protocols are scarce, I suggest:
The table below summarizes common issues and their solutions for piperazine synthesis, drawing from recent optimization studies [1] [2] [3].
| Problem Category | Specific Issue | Proposed Solution | Key Parameters to Check |
|---|---|---|---|
| Reaction Design | Low yield in N-alkylation/arylation | Use Pd-catalyzed Buchwald-Hartwig amination or Cu-catalyzed Ullmann-Goldberg reaction [1]. | Catalyst/ligand system, temperature, base choice. |
| Low yield in SNAr with electron-deficient heteroarenes | Optimize base strength and solvent polarity; ensure anhydrous conditions [1]. | Water content in solvent/reagents, reaction temperature. | |
| Byproduct Formation | Formation of bis-alkylated or oligomeric byproducts | Control reagent stoichiometry; use slow addition of alkylating/arylating agents [2]. | Equivalents of piperazine vs. electrophile, addition rate. |
| Difficult purification due to similar byproducts | Use selective salt formation (e.g., oxalate salt) for crystallization and isolation [2]. | Solvent choice for crystallization, pH for freebase conversion. | |
| Process & Scalability | Harsh classical conditions (high T, long time) | Adopt green chemistry methods: microwave irradiation, one-pot synthesis, or sonication [3]. | Reaction time, energy input, temperature profile. |
| Use of toxic/hazardous solvents | Switch to eco-friendly solvents (e.g., IPA, water) or use solvent-free conditions [3]. | Solvent environmental impact, functionality tolerance. |
This protocol demonstrates a cost-effective, high-yield process for a key intermediate, showcasing solutions to common pitfalls like byproduct formation and difficult purification [2].
Step 1: Piperazine Activation
Step 2: Pyrimidine Ring Formation
Step 3: Purification via Oxalate Salt Formation
Step 4: Freebase Generation
This method allows direct functionalization of carbon atoms, bypassing traditional multi-step routes and potentially improving yields for complex derivatives [4].
This workflow illustrates the radical-based mechanism for direct C-H functionalization, a modern alternative to traditional stepwise synthesis.
Q1: Why should I consider using a macrocyclic peptidomimetic framework in my compound library? Macrocyclic peptidomimetics are valuable because they incorporate structural motifs commonly found in many naturally occurring bioactive compounds. However, they are often underrepresented in standard screening collections due to synthetic challenges. Libraries based on these structures can access underrepresented regions of chemical space, which is advantageous for discovering compounds that modulate challenging biological targets like protein-protein interactions [1].
Q2: What are the key components of a diverse small-molecule library? Creating a diverse library involves four main components [1]:
Q3: What rapid analytical techniques are available for piperazine-containing compounds? Optic-fiber sensing technology with UV-vis absorption spectroscopy offers a rapid method for qualitative and quantitative analysis. This technique is suitable for spot analysis and rapid testing due to its portability and flexibility. It can be used for content determination and identifying counterfeit drugs by comparing the similarity of full ultraviolet spectra to a standard reference [2]. Additionally, colour spot tests provide a simple, fast, and inexpensive method for the presumptive identification of piperazine analogues in seized materials, which can be useful for initial screening [3].
| Problem & Symptom | Possible Root Cause | Suggested Solution & Troubleshooting Action |
|---|---|---|
| Low hit rate in unbiased biological screening | Compound library lacks structural and functional diversity, particularly scaffold diversity [1]. | Incorporate a Diversity-Oriented Synthesis (DOS) strategy. Use a common macrocyclic peptidomimetic framework and introduce appendage, stereochemical, and functional group diversity [1]. |
| Poor separation or peak shape in HPLC analysis | Analyte (piperazine) is too polar/ basic for standard reversed-phase columns, leading to poor retention [4]. | Use a mixed-mode HPLC column (e.g., Coresep 100 or Amaze HD) that combines reversed-phase and cation-exchange mechanisms to better retain and separate basic, hydrophilic compounds [4]. |
| Inconsistent results in UV-based quantitative analysis | Interference from tablet excipients or accessories in the sample solution [2]. | Apply a dual-wavelength measurement. Set the second detection wavelength to a point where the active compound does not absorb light (e.g., 500 nm for piperazine ferulate) to mathematically subtract the background interference [2]. |
| Suspected counterfeit or inferior drug product | Lack of a multi-parameter method to confirm authenticity beyond simple content analysis [2]. | Use spectral similarity analysis. Calculate the similarity of the sample's full UV spectrum against a standard spectrum using established algorithms (e.g., correlation coefficient or similarity method) to identify fakes [2]. |
This method is adapted from an analysis of piperazine ferulate tablets and can serve as a reference for developing assays for similar compounds [2].
1. Scope and Principle This protocol describes a rapid procedure for the qualitative identification and quantitative determination of piperazine-containing tablets using optic-fiber sensing technology to capture UV absorption spectra. The principle relies on comparing the sample's spectrum to a standard for identification and using absorbance for quantification [2].
2. Equipment and Reagents
3. Step-by-Step Procedure
4. Method Validation
This method is recommended for the analysis of pure piperazine due to its high polarity [4].
1. Conditions
The following diagram outlines the general decision-making process for selecting and applying the analytical methods discussed.
Although not specific to Piperazinomycin, recent research provides highly sensitive methods for analyzing piperazine-based compounds, which could be adapted for studying its degradation. The following table summarizes two relevant techniques:
| Method | Key Feature | Analyzed Compounds (Examples) | Limit of Detection (LOD) | Application |
|---|---|---|---|---|
| HPLC with Electrochemical Detection (HPLC-ECD) [1] | Nickel oxide nanoparticle-modified electrode; electrocatalytic oxidation of the piperazine moiety | Cetirizine, Cyclizine, Meclizine, and other piperazine antihistamines | As low as 3.8 nM (for Cyclizine) | Determination in spiked plasma samples |
| LC-QTOF/MS (Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry) [2] | High resolution, accurate mass measurements for structural characterization | A prototype antipsychotic drug (LQFM05) and its metabolite | 10 ng/mL (in plasma and tissues) | Pharmacokinetic and biodistribution studies |
Here are the detailed methodologies for the analytical techniques mentioned above, which can serve as a starting point for developing your own protocols for this compound.
1. HPLC-ECD Method for Piperazine Compounds [1]
This protocol is designed for sensitivity and selectivity in complex biological matrices.
2. LC-QTOF/MS Method for a Piperazine-based Drug [2]
This method is ideal for identifying not only the parent drug but also its metabolites and potential degradation products based on accurate mass.
Since the direct information is unavailable, you can build a research plan using the following workflow to systematically identify the degradation products of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the electrochemical (ECD) method suggested for piperazine compounds?
Q2: We suspect a specific degradant. How can we confirm its structure?
Q3: Our degradation study is yielding complex results. What could be the reason?
The table below summarizes available information on piperazinomycin and major antifungal drug classes.
| Antibiotic / Class | Class / Type | Spectrum of Activity (Key Pathogens) | Mechanism of Action | Key Experimental Findings & Data |
|---|---|---|---|---|
| This compound | Macrocyclic lactone antibiotic [1] | Fungi and yeasts, especially Trichophyton species [2] | Information not available in search results | Isolated from Streptoverticillium olivoreticuli; basic and lipophilic; molecular formula C~125~H~20~N~s~O~2~ [2] |
| Azoles (e.g., Fluconazole, Voriconazole) [3] | Synthetic; Triazoles / Imidazoles [4] | Candida spp. (except C. krusei, C. glabrata), Cryptococcus neoformans, dimorphic fungi, Aspergillus spp. (voriconazole) [4] | Inhibits ergosterol synthesis by blocking CYP450-dependent lanosterol demethylase [4] | Success correlates with dose:MIC ratios; Clinical breakpoints established (e.g., Fluconazole MIC for C. albicans: 2 µg/ml) [5] |
| Polyenes (e.g., Amphotericin B) [3] | Natural macrocyclic polyenes [4] | Broad: Candida spp., Aspergillus spp., dimorphic fungi, Zygomycetes [4] | Binds to ergosterol, disrupting cell membrane integrity and causing leakage [4] | Remains "gold standard" despite toxicity; lipid formulations developed to improve tolerability [3] [4] |
| Echinocandins (e.g., Caspofungin) [3] | Synthetic lipopeptides [4] | Candida spp., Aspergillus spp. [4] | Inhibits (1,3)-β-D-glucan synthase, disrupting cell wall synthesis [4] | Fungicidal against Candida; significant hepatotoxicity possible [3] [4] |
| Allylamines (e.g., Terbinafine) [3] | Synthetic [4] | Dermatophytes [4] | Inhibits squalene epoxidase, blocking ergosterol synthesis [4] | Used as first-line for onychomycosis; recommended to monitor liver enzymes [4] |
Initial studies from the early 1980s describe the fermentation, isolation, and basic characterization of this compound. The compound was extracted from the mycelial cake of Streptoverticillium olivoreticuli subsp. neoenacticus using methanol and purified through column chromatography. Its basic and lipophilic nature allowed for extraction with methyl isobutyl ketone at alkaline pH [2]. Beyond its noted activity against Trichophyton, no further data on its efficacy, mechanism of action, or toxicity in modern contexts are available in the search results, suggesting it has not progressed into mainstream clinical use.
For reproducible results, antifungal activity and resistance are typically evaluated using standardized broth microdilution methods.
The following diagram illustrates a generalized workflow for high-throughput antifungal screening mentioned in contemporary research [5].
The field is moving beyond traditional approaches to address rising resistance [6] [5]. Key strategies include:
Given the limited contemporary data on this compound, you may need to:
The following table summarizes experimental data from recent studies on the cytotoxic effects of different piperazine-based compounds on various cell lines.
| Compound Class / Specific Compound | Cell Lines Tested | Key Toxicity Findings | Experimental Method & Concentration | Citation |
|---|---|---|---|---|
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives (SA1-SA7) | Non-cancerous fibroblast (3T3); Breast cancer (4T1) | Low toxicity to normal cells (82-95% viability). Variable toxicity to cancer cells; SA5 was most potent (viability <80% at 0.7 μM). | MTT assay after 24h incubation; tested at 1 μg/mL for normal cells and a range up to 20.22 μM for cancer cells. [1] | [1] |
| Piperazin-2-one-based structures (e.g., Phosphorus derivatives) | Various cancer lines (HUH7, DAOY, U251, etc.); Human umbilical vein endothelial cells (HUVEC) as control. | Most compounds showed relatively low cytotoxicity to normal cells. Introduction of phosphorus functionality improved anti-proliferative activity against cancer cells. | Cell viability assays (specific method not stated); results expressed as Median Toxic Dose (TD50). [2] | [2] |
| Piperazine Designer Drugs (e.g., TFMPP, BZP) | Human hepatic cell lines (HepaRG, HepG2); Primary rat hepatocytes. | TFMPP was the most cytotoxic. All tested drugs induced reactive species, ATP/GSH depletion, loss of mitochondrial membrane potential, and caspase-3 activation. | MTT assay (24h incubation). Mechanistic studies on reactive species, ATP/GSH levels, mitochondrial membrane potential, and caspase-3 activation. [3] | [3] |
For researchers looking to replicate or understand these studies, here is a deeper dive into the key methodologies used.
In Vitro Cytotoxicity (MTT Assay): This is a standard colorimetric assay to measure cell metabolic activity as a proxy for cell viability and proliferation.
Mechanistic Toxicity Pathways: The study on piperazine designer drugs outlined a clear cascade of toxic events, which can be visualized in the following pathway. [3]
Based on the gathered data, here are some overarching trends that may inform your research on piperazine-based compounds:
Since direct data on Piperazinomycin was unavailable, you might find these search strategies helpful:
The table below summarizes key information on this compound and other piperazine-containing molecules from the available scientific literature.
| Compound Name | Nature / Origin | Core Structure / Analogy | Key Biological Activities | Key Characteristics |
|---|---|---|---|---|
| This compound [1] [2] | Natural product from Streptoverticillium olivoreticuli | Reduced piperazine core with tyrosine-derived phenyl ether linkage [3] | Antifungal; inhibits fungi and yeasts, especially Trichophyton [1] [2] | Basic, lipophilic antibiotic; Molecular Formula: C18H20N2O2 [1] [2] |
| Herquline A [3] | Fungal metabolite (from Penicillium herquei) | Highly strained, reduced di-tyrosine piperazine with C-C crosslink [3] | Inhibits platelet aggregation and influenza virus replication [3] | Pentacyclic (6-9-6-5-6), strained, bowl-shaped structure [3] |
| Synthetic Piperazine-sulfone hybrids [4] | Synthetic derivatives | Piperazine scaffold linked to a sulfone moiety [4] | Antifungal (vs. A. niger, F. oxysporum), antimalarial, antioxidant [4] | Compounds 7b and 8h showed excellent antifungal activity [4] |
| Piperazine-based CB1 Receptor Ligands [5] | Synthetic derivatives based on 1-benzhydrylpiperazine | Urea, carbamate, amide, sulfonamide, and oxalamide derivatives [5] | CB1 cannabinoid receptor antagonism (potential for obesity treatment) [5] | Potent derivatives with IC50 values < 100 nM [5] |
The early-stage research on this compound focused on its isolation and basic characterization:
While a direct guide on this compound analogs is not available, the search results reveal promising research directions:
| Feature | Piperazinomycin | Azole Antifungals (e.g., Fluconazole, Voriconazole) |
|---|---|---|
| Drug Class / Type | Antifungal antibiotic (lipophilic) [1] | Azoles (imidazoles, triazoles, tetrazoles) [2] |
| Origin / Status | Natural product from Streptoverticillium bacteria; historical/experimental compound [1] | Synthetic drugs; widely used in clinical practice [2] |
| Mechanism of Action | Information not available in search results. | Inhibits ergosterol synthesis by targeting the fungal enzyme lanosterol 14α-demethylase (Erg11/CYP51) [2] [3]. |
| Antifungal Spectrum | Active against fungi and yeasts, "especially against Trichophyton" [1]. | Broad-spectrum activity against Candida, Aspergillus, and other fungi [2] [4]. |
| Resistance Status | Information not available (no contemporary clinical use). | Significant and growing resistance, particularly in C. auris and C. glabrata [2] [3]. Mechanisms include target site mutations and enhanced drug efflux [3]. |
| Key Quantitative Data (MIC) | Not available for standard strains. | MIC values vary by drug and species. New azole hybrids show MICs up to 100 times lower than fluconazole against resistant strains [5]. |
| Research Focus | Not a current focus; one early characterization paper [1]. | A major focus; developing new hybrids (e.g., with monoterpenes, piperazine) to overcome resistance [6] [5]. |
The following diagram illustrates the well-characterized mechanism of azole antifungals and common resistance pathways, for which this compound information is unavailable.
The table below summarizes key experimental findings for selected piperazine-derived compounds, which can serve as a reference for the type of data you might seek for piperazinomycin analogs.
| Compound Name / Identifier | Reported Biological Activity & Target | Key Experimental Findings | Citation |
|---|
| BS230 (1,2-benzothiazine derivative) | Topoisomerase II (Topo II) inhibitor & DNA binding [1] | • Showed stronger cytotoxicity against MCF7 cancer cells than Doxorubicin (DOX). • Lower cytotoxicity toward healthy MCF10A cells than DOX. • Molecular docking confirmed binding to DNA-Topo II complex and DNA minor groove. [1] | | | Compounds 4b & 4c (2-piperazinyl quinoxaline derivatives) | Putative multi-target agents (c-Kit tyrosine kinase & P-glycoprotein) [2] | • Potent anti-proliferative activity (IC({50}) < 1 µM) against HCT-116 and SCOV3 cancer cell lines. [2] | | | Compound 3i (Ciprofloxacin-Thiazolidinedione hybrid) | Dual Topoisomerase I/II inhibitor [3] | • Anti-proliferative activity against LOX IMVI melanoma cells (IC({50}) = 25.4 µM). • Inhibited Topo I (IC({50}) = 4.77 µM) and Topo II (IC({50}) = 15 µM). • Induced apoptosis and S-phase cell cycle arrest. [3] | | | Compound 8d (Coumarin-piperazine-triazole hybrid) | Anti-tubercular and Anticancer (potential Acetyl-CoA synthetase inhibitor) [4] | • Potent anti-TB activity (MIC = 1.04 µM), more potent than Isoniazid. • Anti-proliferative activity against HeLa (IC({50}) = 12.42 µM) and MCF-7 (IC({50}) = 26.16 µM) cell lines. [4] | |
The methodologies below, adapted from the cited research, provide a framework for validating the activity of piperazine-containing compounds.
1. Cytotoxicity and Anti-proliferative Assays The MTT assay is a standard colorimetric method for assessing cell viability and compound toxicity [2].
2. Enzymatic Inhibition Assays These measure a compound's ability to directly inhibit enzyme activity.
3. Apoptosis and Cell Cycle Analysis These flow cytometry-based methods investigate a compound's mechanism of action.
The diagram below outlines the logical sequence of key experiments used in the cited studies to validate the activity of piperazine-containing compounds.
The table below summarizes the core characteristics of Piperazinomycin and the classic polyene antibiotics based on the retrieved data.
| Feature | This compound | Polyene Antibiotics (Amphotericin B, Nystatin, Natamycin) |
|---|---|---|
| Discovery & Source | Isolated in 1982 from Streptoverticillium olivoreticuli [1] [2] | Discovered 1950s onwards; from Streptomyces species (e.g., S. nodosus, S. noursei) [3] [4] |
| Chemical Structure | Molecular formula: C₁₈H₂₀N₂O₂; basic and lipophilic nature [1] [2] | Macrolide ring with conjugated double bonds (e.g., Amphotericin B is a heptaene); amphoteric/zwitterionic character [3] [5] [6] |
| Primary Molecular Target | Information missing from search results. | Ergosterol in fungal cell membranes [7] [5] [6] |
| Antifungal Spectrum | Active against fungi and yeasts; "especially against Trichophyton" [2] | Broad-spectrum activity against most pathogenic yeasts and molds [3] [5] |
| Proposed Mechanism of Action | Information missing from search results. | 1. Pore Formation (Amphotericin B, Nystatin): Causes membrane permeabilization and cell death [5]. 2. Sterol Sponge (Amphotericin B): Binds and extracts ergosterol, disrupting membrane function [6]. 3. Transport Inhibition (Natamycin): Inhibits membrane transport proteins without pore formation [7]. | | Therapeutic Use | Not commercially developed (based on available data). | Amphotericin B: Systemic, life-threatening infections (IV) Nystatin: Topical or oral for mucosal infections Natamycin: Topical, especially for ophthalmic infections [3] [4] [5] |
While detailed modern experimental data is not available in the search results, the methodologies from the original studies are outlined below.
The early-stage research on this compound involved the following protocols [1] [2]:
Research into the mechanism of polyenes, particularly the distinction between pore-forming and inhibitory actions, employs several key techniques [7]:
The following diagram illustrates a generalized experimental workflow that can be applied to characterize the mechanism of an antifungal compound like this compound, based on the approaches used for polyenes.
It is important to note that the characterization of this compound appears to be incomplete. The search results do not provide information on its mechanism of action or its precise molecular target, which are critical areas for future research. Modern studies could reinvestigate this compound using the workflows above to:
The table below summarizes key piperazine derivatives from recent research, their therapeutic targets, and docking results.
| Derivative / Hybrid Structure | Primary Therapeutic Target | Key Biological Activity (IC₅₀ / MIC) | Molecular Docking Insights | Key Interactions Observed | Citation |
|---|---|---|---|---|---|
| Benzimidazole-Piperazine Hybrids (e.g., 9L) | Urease enzyme | IC₅₀ = 0.15 ± 0.09 µM (vs. Std. Thiourea IC₅₀ = 23.11 µM) [1] | Binds to the urease active site; nitro group at meta position is critical [1]. | Strong electrostatic and hydrogen-bonding interactions with nickel ions and key residues in the active site [1]. | [1] [2] |
| 1,2-Benzothiazine-Piperazine Hybrid (e.g., BS230) | DNA-Topo II complex & DNA minor groove | Potent cytotoxicity against MCF7 cancer cells, outperforming doxorubicin in selectivity [3] | Docked into both the DNA-Topo II complex and the DNA minor groove [3]. | Binding to the minor groove confirmed via fluorescence spectroscopy; planar benzothiazine acts as chromophore [3]. | [3] |
| Piperazine Phthalamide Metal Complexes (e.g., Cu complex) | Bacterial target (vs. MRSA) | Effective antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) [4] | Performed to validate binding mode and affinity to bacterial targets [4]. | Favorable binding energies and interactions confirmed potency against MRSA [4]. | [4] |
| 1,4-Diazepane-Linked Piperidine Derivatives (e.g., 6a, 6c, 6d) | L-amino acid deaminase (6UF6) & LcpA ligase (5HXW) | Potent antimicrobial activity against Gram-positive and Gram-negative bacteria [5] | Compound 6b showed the best binding energy against both target proteins [5]. | Highest number of interactions with active site residues of the target proteins [5]. | [5] |
The methodologies behind these studies generally follow a convergent cycle of design, synthesis, biological testing, and computational validation.
Figure 1: Generalized Experimental Workflow for Piperazine Derivative Development
Here are the specific experimental details for the two most prominent studies from your search results:
Benzimidazole-Piperazine Hybrids as Urease Inhibitors [1] [2]:
1,2-Benzothiazine-Piperazine Hybrids as Anticancer Agents [3]:
The literature reveals several strategic insights relevant to researchers: